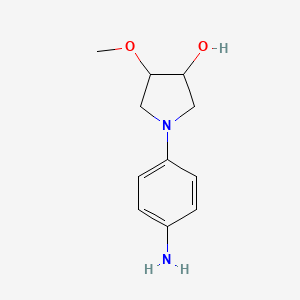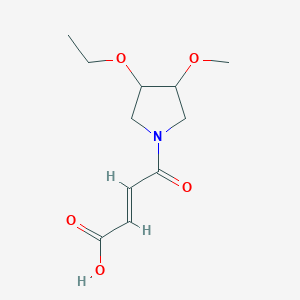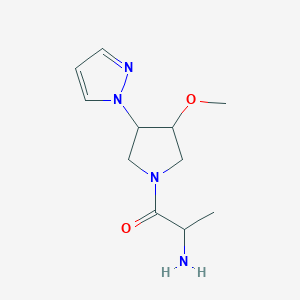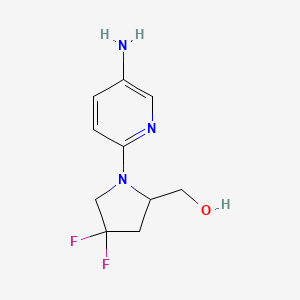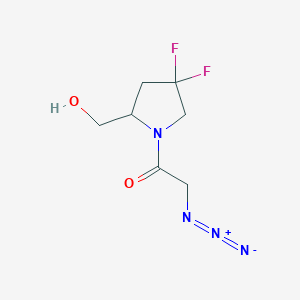![molecular formula C9H13N3O3 B1493229 5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion CAS No. 2097956-89-1](/img/structure/B1493229.png)
5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion
Übersicht
Beschreibung
5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as 5-Glycylhexahydropyrrolo[3,4-c]pyridine-1,3(2H)-dione, is a heterocyclic compound with a five-membered ring structure. It is a highly versatile compound that has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. The compound is synthesized by a variety of methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. It is also used as a starting material for the synthesis of a variety of other compounds.
Wirkmechanismus
The mechanism of action of 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is not fully understood. However, it is believed to interact with various proteins, enzymes, and other biological molecules in order to exert its effects. It is believed to interact with a variety of receptors and enzymes, including the serotonin receptor, the GABA receptor, and the enzyme monoamine oxidase. In addition, the compound is believed to interact with other proteins and enzymes in order to exert its effects.
Biochemical and Physiological Effects
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-oxidative properties. In addition, it has been shown to have anti-tumor and anti-cancer properties. The compound has also been shown to have neuroprotective effects, and it has been shown to be effective in the treatment of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in laboratory experiments include its availability, low cost, and ease of synthesis. The compound is also highly stable and has a wide range of applications in the synthesis of other compounds. The limitations of using the compound in laboratory experiments include its potential toxicity and its potential to interact with other compounds.
Zukünftige Richtungen
For the use of 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in the synthesis of other compounds. In addition, further research into its effects on the nervous system and its potential as a neuroprotective agent is needed. Further research into its effects on cancer cells and its potential as an anti-cancer agent is also needed. Finally, further research into its potential as a starting material for the synthesis of a variety of other compounds is needed.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dion: Derivate haben sich als potente Inhibitoren des Fibroblastenwachstumsfaktorrezeptors (FGFR) gezeigt. FGFRs sind in verschiedenen Arten von Tumoren entscheidend, und ihre gezielte Ansprache kann eine wirksame Strategie zur Behandlung von Krebs sein. Diese Verbindungen können die Proliferation von Krebszellen hemmen, Apoptose induzieren und die Migrations- und Invasionsfähigkeit reduzieren, was wichtige Eigenschaften für Krebstherapeutika sind .
Arzneimittelentwicklung und -optimierung
Das geringe Molekulargewicht und die potente Aktivität dieser Derivate machen sie zu exzellenten Leitstrukturen für die weitere Optimierung in der Arzneimittelentwicklung . Ihre Struktur ermöglicht Modifikationen, die ihre Interaktion mit FGFRs verbessern können, was möglicherweise zur Entwicklung effektiverer Krebsbehandlungen führt .
Molekularbiologische Forschung
In der Molekularbiologie können diese Verbindungen zur Untersuchung des FGFR-Signalwegs verwendet werden. Durch die Hemmung von FGFRs können Forscher die Auswirkungen auf die Zellproliferation, Migration, Angiogenese und andere Prozesse beobachten, die an der Organentwicklung und dem Krankheitsverlauf beteiligt sind .
Pharmakologische Studien
Die pharmakologische Forschung kann von diesen Derivaten profitieren, indem sie ihre Auswirkungen auf verschiedene Krebsarten untersucht. Da FGFRs an vielen Krebsarten beteiligt sind, wie z. B. Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs, können diese Verbindungen verwendet werden, um die Rolle von FGFRs bei diesen Krankheiten zu verstehen .
Genetische Forschung
Mutationen in FGFRs sind mit der Progression von Krebs assoziiert. Diese Derivate können in genetischen Studien verwendet werden, um zu verstehen, wie diese Mutationen die FGFR-Funktion beeinflussen und zur Krebsentwicklung beitragen .
Studien zur therapeutischen Resistenz
Krebszellen entwickeln oft eine Resistenz gegen die Therapie. Durch die Untersuchung der Interaktion dieser Derivate mit FGFRs können Forscher Einblicke gewinnen, wie die therapeutische Resistenz in der Krebsbehandlung überwunden werden kann .
Eigenschaften
IUPAC Name |
5-(2-aminoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-3-7(13)12-2-1-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4,10H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSPTJKVQTNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
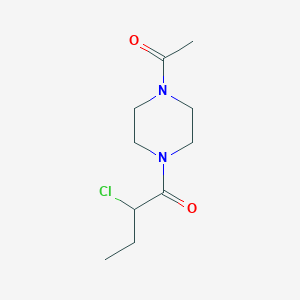

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
